molecular formula C9H2I3NO4 B8761114 5-Cyano-2,4,6-triiodoisophthalic acid CAS No. 73511-89-4

5-Cyano-2,4,6-triiodoisophthalic acid

Cat. No. B8761114
CAS RN: 73511-89-4
M. Wt: 568.83 g/mol
InChI Key: DAMMTPUDAGMEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047228

Procedure details

112 g of 5-amino-2,4,6-triiodoisophthalic acid is suspended in 1100 ml of water and dissolved by adding 10 g of sodium hydroxide. The solution is then cooled to 0° C. after adjusting same to pH 2.5 with sulfuric acid, and, under cooling, a solution of 20 g of sodium nitrite in 60 ml of water is added dropwise, the reaction temperature being maintained at 0-5° C. Then the pH value of the reaction mixture is again adjusted to 2.5 by the dropwise addition of dilute sulfuric acid, and the mixture is stirred under ice cooling for one to two hours. The thus-obtained precipitate is dissolved by gradual dropwise addition of dilute sodium hydroxide solution at pH 4.5. Subsequently the neutralized diazonium salt solution is poured into a solution of 99 g of copper(I) chloride and 172 g of potassium cyanide in 800 ml of water, heated to 30° C.; during this step, strong frothing occurs. The mixture is stirred for 15 minutes at 30° C. The reaction mixture is then acidified with dilute sulfuric acid to pH 2.8-3, and the precipitated copper salt is vacuum-filtered. The filtered solution is then brought to pH 0.5-1 by the further addition of dilute sulfuric acid. The thus-produced precipitate is vacuum-filtered after stirring for several hours in an ice bath, washed with water, and dried at 50° C. For purifying purposes, the crude product is suspended in 400 ml of water, dissolved by adding sodium hydroxide solution, the solution treated for 30 minutes with 10 g of active carbon, and the filtered solution is combined with an excess of a mineral acid. After stirring for several hours in an ice bath, the precipitate is vacuum-filtered, washed with water, and dried at 50° C., thus obtaining 89 g (78% of theory) of 5-cyano-2,4,6-triiodoisophthalic acid as a white powder, having a decomposition point of above 300° C.
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
172 g
Type
reactant
Reaction Step Eight
Name
Quantity
800 mL
Type
solvent
Reaction Step Eight
Quantity
99 g
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([I:16])=[C:4]([C:13]([OH:15])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([OH:9])=[O:8].[OH-].[Na+].S(=O)(=O)(O)O.N([O-])=O.[Na+].[C-:28]#[N:29].[K+]>O.[Cu]Cl>[C:28]([C:2]1[C:3]([I:16])=[C:4]([C:13]([OH:15])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([OH:9])=[O:8])#[N:29] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
Step Two
Name
Quantity
1100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
172 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Name
Quantity
99 g
Type
catalyst
Smiles
[Cu]Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred under ice cooling for one to two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature being maintained at 0-5° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 30° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes at 30° C
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitated copper salt is vacuum-filtered
ADDITION
Type
ADDITION
Details
The filtered solution is then brought to pH 0.5-1 by the further addition of dilute sulfuric acid
FILTRATION
Type
FILTRATION
Details
The thus-produced precipitate is vacuum-filtered
STIRRING
Type
STIRRING
Details
after stirring for several hours in an ice bath
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C
CUSTOM
Type
CUSTOM
Details
For purifying purposes
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide solution
ADDITION
Type
ADDITION
Details
the solution treated for 30 minutes with 10 g of active carbon
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for several hours in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate is vacuum-filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.